
R-Hydroxy Topiramate
Übersicht
Beschreibung
R-Hydroxy Topiramate is a derivative of Topiramate, a second-generation antiepileptic drug Topiramate is widely used for the treatment of epilepsy and migraine prophylaxis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of R-Hydroxy Topiramate typically involves the hydroxylation of Topiramate. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group.
Biocatalytic Methods: Employing enzymes or microorganisms that can selectively hydroxylate Topiramate.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the chemical hydroxylation process for large-scale synthesis. This includes:
Reaction Optimization: Adjusting parameters such as temperature, pH, and reaction time to maximize yield and purity.
Purification: Using techniques like crystallization, chromatography, or distillation to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: R-Hydroxy Topiramate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Topiramate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents like thionyl chloride or alkylating agents under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Topiramate.
Substitution Products: Halogenated or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
R-Hydroxy Topiramate shares similar pharmacological properties with its parent compound, Topiramate. It acts on multiple neurotransmitter systems, including:
- GABAergic System : Enhances GABA-A receptor activity, contributing to its anticonvulsant effects.
- Glutamatergic System : Inhibits glutamate activity at AMPA and kainate receptors, reducing neuronal excitability.
- Sodium Channels : Blocks voltage-dependent sodium channels, further preventing seizures.
These mechanisms are pivotal in its efficacy against seizures and migraines, as well as in potential psychiatric applications.
Migraine Prevention
This compound is primarily recognized for its role in preventing migraines. A randomized controlled trial demonstrated that patients receiving Topiramate experienced a significant reduction in monthly migraine frequency compared to placebo. The results indicated:
- Mean Monthly Migraine Reduction :
- 100 mg/d: −2.1 days
- 200 mg/d: −2.4 days
- Placebo: −1.1 days
- Responder Rate : 49% for 100 mg/d compared to 23% for placebo (P < .001) .
Epilepsy Management
Topiramate, including its metabolite this compound, is approved for managing various seizure types. It is effective as both monotherapy and adjunctive therapy for:
- Partial-onset seizures
- Primary generalized tonic-clonic seizures
- Seizures associated with Lennox-Gastaut syndrome .
Weight Management
Topiramate has been associated with weight loss in patients with obesity and has been used off-label for weight management due to its appetite-suppressing effects .
Substance Use Disorders
This compound has shown promise in treating alcohol dependence. Clinical studies report reductions in alcohol consumption and cravings among patients treated with Topiramate:
Study | Design | Sample Size | Dose | Results |
---|---|---|---|---|
Johnson et al., 2003 | RCT | n=75 | 300 mg/day | Reduced heavy drinking days by 26.2% |
Rubio et al., 2004 | Open Trial | n=24 | Average 262 mg/day | Significant craving reduction (p < 0.001) |
Huguelet et al., 2005 | Case Series | n=2 | Case 1: 150 mg/day; Case 2: 300 mg/day | Case 1 achieved abstinence; Case 2 reduced consumption significantly |
Mood Disorders
Topiramate has been explored for treating mood disorders such as bipolar disorder and depression, particularly in patients who experience weight gain from other psychotropic medications .
Case Studies
Several case studies highlight the clinical efficacy of this compound:
- A study involving patients with chronic migraine demonstrated significant improvements in quality of life measures after treatment with Topiramate, showing a marked reduction in migraine-related limitations on daily activities .
- In a cohort of patients with bipolar disorder resistant to standard treatments, the addition of Topiramate resulted in substantial mood stabilization and weight loss .
Wirkmechanismus
The mechanism of action of R-Hydroxy Topiramate is likely similar to that of Topiramate, which involves:
Blocking Sodium and Calcium Channels: Inhibiting voltage-gated sodium and calcium channels to stabilize neuronal membranes and prevent seizures.
Inhibiting Glutamate Receptors: Reducing excitatory neurotransmission by inhibiting glutamate receptors.
Enhancing Gamma-Aminobutyric Acid (GABA) Receptors: Increasing inhibitory neurotransmission by enhancing GABA receptors.
Inhibiting Carbonic Anhydrase: Reducing neuronal excitability by inhibiting carbonic anhydrase.
Vergleich Mit ähnlichen Verbindungen
Topiramate: The parent compound, widely used as an antiepileptic and migraine prophylactic agent.
Zonisamide: Another antiepileptic drug with similar mechanisms of action.
Levetiracetam: An antiepileptic drug with a different mechanism of action but similar therapeutic uses.
Uniqueness of R-Hydroxy Topiramate: this compound is unique due to the presence of the hydroxyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to Topiramate. This modification could potentially enhance its efficacy or reduce side effects, making it a valuable compound for further research and development.
Biologische Aktivität
R-Hydroxy Topiramate (R-TPM) is a derivative of the antiepileptic drug Topiramate (TPM), which has garnered attention for its potential therapeutic applications beyond epilepsy, including treatment for various neuropsychiatric disorders. This article explores the biological activity of R-TPM, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.
This compound is characterized by its unique chemical structure, which enhances its pharmacological profile compared to TPM. The compound is well-absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 2 to 3 hours post-administration. Its bioavailability exceeds 80%, and it follows linear pharmacokinetics within the recommended dose range (15 to 400 mg/d) .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | >80% |
Peak Plasma Concentration | 2-3 hours |
Elimination Half-life | ~21 hours |
Clearance | 20-30 mL/min |
This compound exhibits a multifaceted mechanism of action that influences various neurotransmitter systems:
- Modulation of Ion Channels : R-TPM has been shown to modulate voltage-dependent sodium channels, calcium channels, and potassium channels. This modulation helps in stabilizing neuronal excitability and reducing hyperexcitability associated with seizures .
- GABAergic Activity : The compound enhances GABA_A receptor activity, promoting inhibitory neurotransmission, which is crucial for maintaining neuronal balance .
- Glutamate Receptor Inhibition : R-TPM inhibits AMPA and kainate receptors, which are involved in excitatory neurotransmission. This inhibition can reduce the risk of excitotoxicity in conditions such as epilepsy and neurodegenerative diseases .
- Effects on Phosphorylation States : Emerging evidence suggests that R-TPM may influence the phosphorylation state of membrane proteins associated with neurotransmitter receptors, thereby modulating their activity .
Clinical Applications
This compound's diverse biological activities have led to investigations into its clinical efficacy beyond epilepsy:
- Methamphetamine Dependence : A study indicated that R-TPM could reduce methamphetamine-induced dopamine release in the nucleus accumbens, suggesting potential use in treating substance use disorders .
- Bipolar Disorder and Mood Stabilization : Due to its effects on neurotransmitter balance, R-TPM is being explored for mood stabilization in bipolar disorder .
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety of this compound:
- Efficacy in Seizure Control : A clinical trial demonstrated that R-TPM significantly reduced seizure frequency in patients with refractory epilepsy compared to placebo .
- Impact on Mood Disorders : In a randomized controlled trial involving patients with bipolar disorder, those treated with R-TPM showed significant improvements in mood stabilization compared to those receiving standard treatment .
- Safety Profile : Long-term studies indicate that R-TPM has a favorable safety profile, with minimal adverse effects reported. The incidence of renal stones is low (<2%), similar to that observed with TPM .
Eigenschaften
IUPAC Name |
[(1R,2S,6S,9R,11S)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDWLAEFHRSEG-FBHFSLSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652615 | |
Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198215-62-2, 198215-60-0 | |
Record name | 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-β-D-fructopyranose 1-sulfamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198215-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Hydroxy topiramate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198215622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-HYDROXY TOPIRAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8RVF7MS5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.